molecular formula C9H17NO2S B13262303 Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate

Cat. No.: B13262303
M. Wt: 203.30 g/mol
InChI Key: VTFQITMNMCHRMK-UHFFFAOYSA-N
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Description

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is an organic compound with the molecular formula C10H19NO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a sulfanylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with methyl 2-bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the piperidine moiety can interact with receptors or ion channels, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(piperidin-4-yl)acetate: Similar structure but lacks the sulfanyl group.

    Methyl 2-(piperidin-4-ylsulfonyl)acetate: Contains a sulfonyl group instead of a sulfanyl group.

    2-[(3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl)methyl]sulfanyl-1H-benzimidazole: Contains a benzimidazole moiety and a trifluoroethoxy group.

Uniqueness

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is unique due to the presence of both a piperidine ring and a sulfanylacetate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

methyl 2-(piperidin-4-ylmethylsulfanyl)acetate

InChI

InChI=1S/C9H17NO2S/c1-12-9(11)7-13-6-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3

InChI Key

VTFQITMNMCHRMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC1CCNCC1

Origin of Product

United States

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